molecular formula C4H2ClNOS B1521439 4-Chloro-1,3-thiazole-2-carbaldehyde CAS No. 466686-79-3

4-Chloro-1,3-thiazole-2-carbaldehyde

Cat. No. B1521439
CAS RN: 466686-79-3
M. Wt: 147.58 g/mol
InChI Key: FIRXGZJYHGJBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1,3-thiazole-2-carbaldehyde is a chemical compound with the CAS Number: 466686-79-3. It has a molecular weight of 147.58 and is typically in powder form .


Molecular Structure Analysis

The InChI code for 4-Chloro-1,3-thiazole-2-carbaldehyde is 1S/C4H2ClNOS/c5-3-2-8-4 (1-7)6-3/h1-2H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-1,3-thiazole-2-carbaldehyde are not available, thiazole derivatives are known to participate in various reactions. For example, 2-Thiazolecarboxaldehyde undergoes Baylis–Hillman reaction with methyl acrylate .


Physical And Chemical Properties Analysis

4-Chloro-1,3-thiazole-2-carbaldehyde is a powder with a purity of 95%. It has a molecular weight of 147.58 .

Scientific Research Applications

Synthesis of Heterocyclic Chalcone Analogs

4-Chloro-1,3-thiazole-2-carbaldehyde serves as a precursor in the synthesis of heterocyclic chalcone analogs. These compounds are significant due to their potential biological activities and can be further functionalized at the heterocyclic nucleus .

Development of Bioactive Molecules

The compound’s reactivity allows for the creation of bioactive molecules, particularly those with physiological activity. Its derivatives are explored for their roles in medicinal chemistry, given the biological importance of the thiazole ring .

Chemical Transformations Involving Chlorine Atoms

The chlorine atoms in 4-Chloro-1,3-thiazole-2-carbaldehyde exhibit different reactivities, which can be exploited in various chemical transformations. These reactions are crucial for the synthesis of more complex molecules .

Nucleophilic Substitution Reactions

Due to the presence of a reactive chlorine atom, 4-Chloro-1,3-thiazole-2-carbaldehyde is an excellent candidate for nucleophilic substitution reactions. This property is utilized to introduce various functional groups into the thiazole ring .

Synthesis of α,β-Unsaturated Ketones

The compound is used in the synthesis of α,β-unsaturated ketones of the thiazole series. These ketones are important intermediates in organic synthesis and have applications in the development of pharmaceuticals .

Safety and Hazards

The safety information available indicates that 4-Chloro-1,3-thiazole-2-carbaldehyde has a GHS07 pictogram and a warning signal word. The specific hazard and precautionary statements are not provided .

Future Directions

While specific future directions for 4-Chloro-1,3-thiazole-2-carbaldehyde are not available, research into thiazole derivatives is ongoing. For instance, thiazole analogs of chalcones, capable of functionalization at the heterocyclic nucleus, have been synthesized .

properties

IUPAC Name

4-chloro-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS/c5-3-2-8-4(1-7)6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRXGZJYHGJBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

466686-79-3
Record name 4-chloro-1,3-thiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1,3-thiazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Chloro-1,3-thiazole-2-carbaldehyde
Reactant of Route 3
4-Chloro-1,3-thiazole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Chloro-1,3-thiazole-2-carbaldehyde
Reactant of Route 5
4-Chloro-1,3-thiazole-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Chloro-1,3-thiazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.